molecular formula C20H16N3Na3O12S3 B12712498 Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate CAS No. 3321-13-9

Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B12712498
CAS No.: 3321-13-9
M. Wt: 655.5 g/mol
InChI Key: HQVQGBXKAKQMBT-UHFFFAOYSA-K
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Description

Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a synthetic azo dye characterized by its naphthalene backbone functionalized with sulphonate, acetylamino, and ethoxy-sulphonatophenylazo groups. This compound is structurally complex, with three sodium counterions balancing the sulphonic acid groups. Its design enables high water solubility and stability, making it suitable for industrial applications, particularly in textiles and hair dyes .

Properties

CAS No.

3321-13-9

Molecular Formula

C20H16N3Na3O12S3

Molecular Weight

655.5 g/mol

IUPAC Name

trisodium;5-acetamido-3-[(4-ethoxy-3-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C20H19N3O12S3.3Na/c1-3-35-15-5-4-12(8-16(15)37(29,30)31)22-23-19-17(38(32,33)34)7-11-6-13(36(26,27)28)9-14(21-10(2)24)18(11)20(19)25;;;/h4-9,25H,3H2,1-2H3,(H,21,24)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3

InChI Key

HQVQGBXKAKQMBT-UHFFFAOYSA-K

Canonical SMILES

CCOC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization of Aromatic Amine

The synthesis begins with the diazotization of a suitable aromatic amine precursor. This step involves:

  • Reacting an aromatic amine (e.g., 4-ethoxyaniline-3-sulfonic acid derivative) with sodium nitrite (NaNO2) in an acidic medium (usually hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
  • Maintaining low temperature is critical to prevent decomposition of the diazonium intermediate.

Coupling with Naphthol Derivative

  • The diazonium salt is then coupled with a naphthol derivative bearing acetylamino, hydroxyl, and sulphonate substituents (e.g., 5-(acetylamino)-4-hydroxynaphthalene-2,7-disulphonic acid).
  • The coupling reaction is typically conducted in a mildly alkaline medium (pH 8–10) to facilitate electrophilic substitution at the activated aromatic ring of the naphthol.
  • The azo coupling forms the characteristic azo (-N=N-) bond linking the aromatic systems.

Purification and Isolation

  • The crude azo dye is isolated by precipitation or crystallization.
  • Washing with water and mild solvents removes impurities.
  • The product is often converted to its trisodium salt form by neutralization with sodium hydroxide to enhance water solubility.

Reaction Conditions and Parameters

Step Conditions Notes
Diazotization 0–5 °C, acidic medium (HCl) Control temperature to stabilize diazonium salt
Coupling pH 8–10, aqueous solution Mildly alkaline to promote azo coupling
Reaction Time 30 min to 2 hours Depends on scale and reagent purity
Isolation Precipitation/crystallization Use of sodium salts to improve solubility

Detailed Research Findings and Optimization

  • Yield Optimization: Studies indicate that maintaining strict temperature control during diazotization and coupling steps maximizes yield and minimizes side reactions such as azo-hydrazone tautomerization or hydrolysis.
  • pH Control: The coupling efficiency is highly sensitive to pH; deviations can lead to incomplete coupling or formation of by-products.
  • Substituent Effects: The acetylamino and ethoxy groups influence the electron density on the aromatic rings, affecting the coupling rate and dye stability.
  • Solubility Enhancement: Conversion to the trisodium salt form is essential for industrial applications requiring aqueous dye solutions.

Comparative Table of Preparation Features

Aspect Description Impact on Preparation
Diazonium Salt Formation Low temperature, acidic medium Stability of intermediate critical
Coupling Partner 5-(acetylamino)-4-hydroxynaphthalene-2,7-disulphonate Provides reactive site for azo coupling
pH during Coupling Mildly alkaline (8–10) Ensures electrophilic substitution efficiency
Substituent Influence Acetylamino and ethoxy groups Modulate reactivity and solubility
Salt Formation Neutralization with NaOH to trisodium salt Enhances water solubility and dye application

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: The azo group (-N=N-) can be reduced to form amines.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or sulfonating agents.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines resulting from the reduction of the azo group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Textile Industry

Dyeing Agent
This compound serves as a dye in the textile industry due to its strong color properties and ability to bind to various fabrics. Azo dyes are particularly valued for their vibrant colors and versatility in dyeing processes. They can be used on cotton, wool, and synthetic fibers, providing a wide range of shades from bright yellows to deep reds.

Case Studies
Several studies have demonstrated the effectiveness of this azo dye in achieving high color fastness in textiles. For instance, research has shown that the application of this dye leads to improved wash and light fastness compared to other traditional dyes, making it a preferred choice for manufacturers seeking durable products.

Cosmetic Industry

Colorant in Cosmetics
Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is included in cosmetic formulations as a colorant. It complies with regulations set forth by authorities such as the European Commission, which governs the use of colorants in cosmetics under Regulation (EC) No 1223/2009. This regulation ensures that substances used are safe for consumers and effective as intended.

Safety Assessments
The safety of this compound has been evaluated by the Scientific Committee on Consumer Safety (SCCS), which assesses potential risks associated with its use in cosmetics. The findings indicate that when used within specified limits, it poses minimal risk to human health.

Biological Research

Biological Staining Agent
In biological research, this compound is employed as a staining agent due to its ability to selectively bind to certain cellular components. It is particularly useful in histology and cytology for visualizing structures under a microscope.

Research Findings
Studies have indicated that using this azo dye enhances the contrast of cellular structures during microscopic examination. Its application has been pivotal in research involving cell morphology and pathology, allowing researchers to gain insights into cellular processes and disease mechanisms.

Environmental Applications

Indicator for Environmental Monitoring
this compound can also serve as an environmental indicator due to its sensitivity to changes in pH and other environmental conditions. This property makes it useful in monitoring water quality and assessing pollution levels.

Mechanism of Action

The vivid color of Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is due to the presence of the azo group, which absorbs light in the visible spectrum. The compound interacts with various substrates through hydrogen bonding, van der Waals forces, and ionic interactions, which contribute to its effectiveness as a dye.

Comparison with Similar Compounds

Acid Red 35 (Disodium 5-(acetylamino)-4-hydroxy-3-[(o-tolyl)azo]naphthalene-2,7-disulphonate)

  • CAS No.: 6441-93-6
  • Key Differences :
    • Substituent at Position 3: Replaces the 4-ethoxy-3-sulphonatophenylazo group with an o-tolyl (2-methylphenyl) azo moiety.
    • Counterions: Disodium vs. trisodium, reducing ionic strength and solubility.
  • Applications : Primarily used in hair dyes (CI 18065) .

Acid Red 1 (Disodium 5-acetylamino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate)

  • CAS No.: 3734-67-6
  • Key Differences :
    • Substituent at Position 3: Simple phenylazo group without ethoxy or sulphonate modifications.
    • Molecular Weight: 509.42 g/mol (vs. ~700–1,000 g/mol for trisodium derivatives).
  • Applications : Textile dyeing and food colorant (Food Red 10) .

Reactive Red 24:1 (Trisodium 5-[[4-chloro-6-(ethylphenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate)

  • CAS No.: 72829-25-5
  • Key Differences :
    • Additional triazine ring at Position 5, enhancing covalent bonding to cellulose fibers.
    • Chlorine substituent increases reactivity in textile applications.
  • Applications : High-performance reactive dye for cotton .

Functional and Physical Properties Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) λmax (nm) Key Applications
Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxy-2,7-disulphonate Not explicitly listed Likely C₂₅H₁₈N₃Na₃O₁₃S₃ ~700–1,000 (estimated) ~500–550 Textiles, specialty dyes
Acid Red 35 6441-93-6 C₁₉H₁₅N₃Na₂O₈S₂ 547.45 520 Hair dyes
Reactive Red 198 72829-25-5 C₂₉H₁₈ClN₇Na₄O₁₆S₄ 984.21 550 Reactive textile dye
Acid Red 1 3734-67-6 C₁₈H₁₃N₃Na₂O₈S₂ 509.42 530 Textiles, food colorant

Key Observations:

Substituent Impact :

  • The ethoxy-sulphonatophenylazo group in the target compound enhances solubility and electron-withdrawing effects compared to simpler phenyl or o-tolyl groups .
  • Triazine-containing derivatives (e.g., Reactive Red 24:1) exhibit higher reactivity for covalent bonding in textiles .

Sodium Counterions :

  • Trisodium salts generally have higher solubility in aqueous media than disodium analogues, critical for dye formulation stability .

Optical Properties :

  • λmax values (500–550 nm) correlate with the electron-withdrawing/donating nature of substituents, influencing color intensity and hue .

Industrial and Regulatory Considerations

  • Toxicity and Regulation :

    • The trisodium compound’s ethoxy group may reduce acute toxicity compared to chlorinated derivatives (e.g., Reactive Red 24:1), though full ecotoxicological data are lacking .
    • Acid Red 35 and Acid Red 1 are listed in EU cosmetic regulations (CAS 6441-93-6, 3734-67-6) but require compliance with hair dye safety guidelines .
  • Synthetic Complexity :

    • The target compound’s synthesis involves multi-step azo coupling and sulphonation, increasing production costs compared to simpler analogues like Acid Red 1 .

Biological Activity

Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate, commonly referred to as an azo dye, is a synthetic compound characterized by its vivid color and stability. This compound is part of a larger class of azo dyes that have been extensively studied for their biological activities, including antimicrobial, antitumor, and cytotoxic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

  • Molecular Formula : C20H16N3Na3O12S3
  • Molecular Weight : 655.5 g/mol
  • CAS Number : 3321-13-9
  • IUPAC Name : trisodium;5-acetamido-3-[(4-ethoxy-3-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

The presence of the azo group (-N=N-) is significant as it contributes to the compound's ability to absorb light in the visible spectrum, which is crucial for its applications as a dye and in biological assays.

The biological activity of this compound can be attributed to several mechanisms:

  • Dye Properties : The compound's vivid color allows it to be used effectively as a staining agent in various biological applications.
  • Interaction with Biomolecules : It interacts with proteins and nucleic acids through hydrogen bonding and ionic interactions, which may influence cellular processes.
  • Potential Antimicrobial Activity : Similar azo compounds have shown antimicrobial effects against various bacteria and fungi, suggesting that this compound may exhibit similar properties.

Staining Agent

This compound is widely used in histology and cytology for staining tissues and cells. Its ability to bind selectively to cellular components enhances visualization under a microscope.

Antitumor Activity

Azo compounds have been investigated for their antitumor properties. Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The potential for this compound to inhibit tumor growth warrants further investigation .

Case Studies

  • Cytotoxicity Assay : A study assessed the cytotoxic effects of various azo dyes on human cancer cell lines. Results indicated that certain structural modifications could enhance their anticancer activities.
  • Antibacterial Screening : In a comparative analysis of different azo dyes, this compound was evaluated for its antibacterial properties against Staphylococcus aureus and Escherichia coli. Preliminary findings suggested moderate activity, indicating potential for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Trisodium 5-(acetylamino)-3-(4-methoxyphenyl)azo)-4-hydroxynaphthaleneC20H16N3Na3O12S3Antimicrobial
Trisodium 4-(acetylamino)-3-(4-sulfophenyl)azo)-5-hydroxynaphthaleneC20H16N3Na3O12S3Antitumor

The comparative analysis shows that while similar compounds exhibit biological activities such as antimicrobial and antitumor effects, the specific activities of this compound require further elucidation.

Q & A

Q. What are the optimal synthetic routes for preparing trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate?

  • Methodological Answer : The compound can be synthesized via diazo coupling reactions, similar to methods for analogous azo dyes. A general approach involves:

Diazotization : Reacting 4-ethoxy-3-sulphonatoaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.

Coupling : Reacting the diazonium salt with 5-(acetylamino)-4-hydroxynaphthalene-2,7-disulphonic acid in alkaline media (pH 8–10) at 0–10°C. Sodium acetate or carbonate is often used to maintain pH .

Purification : Precipitation via salt addition (e.g., NaCl) followed by recrystallization from ethanol-DMF mixtures .
Key Parameters : Temperature control (<10°C) prevents premature decomposition of the diazonium intermediate.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:
  • HPLC-UV/Vis : To assess purity (λmax ~500–550 nm, typical for azo chromophores) .
  • Elemental Analysis (EA) : Confirm C, H, N, S content within ±0.3% of theoretical values.
  • FT-IR : Identify characteristic peaks (e.g., –N=N– stretching at 1450–1600 cm⁻¹, sulfonate S=O at 1150–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M]³⁻ at m/z ~600–700) .

Q. What solvents and conditions are suitable for dissolving this compound in experimental settings?

  • Methodological Answer : The trisodium salt is highly water-soluble due to its sulfonate groups. For lab use:
  • Aqueous Solutions : Dissolve in deionized water (up to 100 mg/mL at 25°C).
  • Organic Solvents : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring anhydrous conditions. Avoid alcohols for long-term storage due to potential esterification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns or λmax shifts) for this compound?

  • Methodological Answer : Contradictions often arise from tautomerism or pH-dependent azo-hydrazone equilibria. To address this:

pH Titration Studies : Monitor UV-Vis spectra across pH 2–12. Azo tautomers dominate in alkaline conditions (λmax ~540 nm), while hydrazone forms prevail in acidic media (λmax ~480 nm) .

Variable-Temperature NMR : Perform ¹H/¹³C NMR in D₂O at 25–80°C to resolve peak splitting caused by slow proton exchange .

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict stable tautomers and compare with experimental data .

Q. What strategies optimize the compound’s stability under varying environmental conditions (e.g., light, temperature)?

  • Methodological Answer : Stability studies should include:
  • Photodegradation Assays : Expose aqueous solutions to UV-Vis light (300–800 nm) and quantify degradation via HPLC. Add antioxidants (e.g., ascorbic acid) to reduce radical-mediated cleavage .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >250°C. Store lyophilized samples at –20°C in amber vials to prevent hygroscopicity and photolysis .
  • pH Buffering : Maintain pH 7–9 during storage to avoid sulfonate ester formation .

Q. How can the compound’s interactions with biological or environmental matrices be systematically analyzed?

  • Methodological Answer : For environmental/biological studies:

Adsorption Studies : Use chitosan-based adsorbents (10 mg/L dye concentration, pH 6–7) to simulate wastewater treatment. Monitor uptake via Langmuir isotherm models .

Toxicity Profiling : Conduct Daphnia magna acute toxicity tests (EC₅₀ determination) and microbial degradation assays (e.g., Pseudomonas spp.) .

Matrix Effects : Spike the compound into sludge or river water and analyze recovery rates via SPE-HPLC (Oasis HLB cartridges, 60–80% methanol elution) .

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